Chemical structure and properties of 3-Cyclopropyl-4-iodo-2H-pyrazole
Chemical structure and properties of 3-Cyclopropyl-4-iodo-2H-pyrazole
The following technical guide provides an in-depth analysis of 3-Cyclopropyl-4-iodo-1H-pyrazole , a high-value heterocyclic building block in medicinal chemistry.
Core Identity & Synthetic Utility in Drug Discovery
Executive Summary & Chemical Identity
3-Cyclopropyl-4-iodo-1H-pyrazole is a functionalized heteroaromatic scaffold widely utilized in fragment-based drug discovery (FBDD). It serves as a critical intermediate for installing the cyclopropyl-pyrazole motif , a pharmacophore known to enhance metabolic stability and potency in kinase inhibitors and GPCR ligands.
While often cataloged as the 2H-tautomer (e.g., CAS 1341758-26-6), the compound exists in a dynamic tautomeric equilibrium. For synthetic planning and reactivity analysis, it is treated as the N-unsubstituted (1H) parent system until functionalized.
Physicochemical Profile
| Property | Data | Note |
| IUPAC Name | 3-Cyclopropyl-4-iodo-1H-pyrazole | Tautomerizes to 5-cyclopropyl |
| CAS Number | 1341758-26-6 | Primary commercial identifier |
| Molecular Formula | C₆H₇IN₂ | |
| Molecular Weight | 234.04 g/mol | Heavy atom count: 9 |
| Physical State | Solid (White to off-white) | Typical MP range: 100–110°C (est.)[1] |
| Acidity (pKa) | ~14 (NH deprotonation) | Weak acid; forms anions with bases (NaH, Cs₂CO₃) |
| LogP | ~1.8 - 2.1 | Cyclopropyl adds lipophilicity vs. methyl |
Structural Analysis & Electronic Properties
The molecule features three distinct vectors for chemical modification, making it a "Tri-Vector" scaffold.
-
C4-Iodo Position (The Warhead): The iodine atom at position 4 is highly activated for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Negishi). The electron-rich pyrazole ring facilitates oxidative addition to Pd(0).[2]
-
C3-Cyclopropyl Group (The Anchor): The cyclopropyl ring acts as a bioisostere for isopropyl or tert-butyl groups. It provides steric bulk and lipophilicity without the metabolic liability of benzylic oxidation common in alkyl chains. The "banana bonds" of the cyclopropyl group also donate electron density into the pyrazole ring via hyperconjugation.
-
N1-Nitrogen (The Handle): The unsubstituted nitrogen is nucleophilic and acidic. It requires protection (e.g., Boc, THP, SEM) or alkylation to direct regioselectivity during C4-coupling.
Diagram 1: Structural Reactivity Logic
Caption: The "Tri-Vector" reactivity map highlighting the three distinct functionalization sites.
Synthesis Strategy
The most robust synthetic route involves the direct electrophilic iodination of the parent 3-cyclopropyl-1H-pyrazole . While iodination can be performed with
Protocol: C4-Selective Iodination
Objective: Synthesize 3-cyclopropyl-4-iodo-1H-pyrazole from 3-cyclopropyl-1H-pyrazole.
Reagents:
-
3-Cyclopropyl-1H-pyrazole (1.0 equiv)
-
Iodine (
) (0.6–1.0 equiv)[1] -
Ceric Ammonium Nitrate (CAN) (0.6–1.0 equiv) or
(30%) -
Solvent: Acetonitrile (MeCN) or Ethanol
Step-by-Step Methodology:
-
Dissolution: Dissolve 3-cyclopropyl-1H-pyrazole (10 mmol) in MeCN (50 mL).
-
Addition: Add CAN (6 mmol) and
(6 mmol) to the solution. Note: CAN acts as an oxidative mediator, generating an electrophilic iodine species. -
Reaction: Stir the mixture at reflux (80°C) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 3:1) for the disappearance of the starting material (
) and appearance of the product ( ). -
Quench: Cool to room temperature. Dilute with EtOAc and wash with saturated aqueous
(Sodium Thiosulfate) to remove excess iodine (color change from dark red to yellow/clear). -
Workup: Wash organic layer with saturated
and brine. Dry over .[2][3][4] -
Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes) to yield the product as an off-white solid.
Diagram 2: Synthesis Workflow
Caption: Oxidative iodination workflow using Ceric Ammonium Nitrate (CAN) to ensure C4 regioselectivity.
Reactivity & Applications
A. Suzuki-Miyaura Cross-Coupling
The 4-iodo substituent is an excellent partner for Suzuki coupling to generate 4-aryl-3-cyclopropylpyrazoles . This is a privileged scaffold in kinase inhibitors (e.g., inhibiting JAK, ALK, or ROS1).
Critical Consideration: Unprotected pyrazoles can poison Pd catalysts. It is often recommended to protect the nitrogen (e.g., with THP or Boc) before the coupling step, or use specific conditions (water-soluble phosphine ligands) that tolerate the free NH.
Standard Protocol (Protected Route):
-
Protection: React 3-cyclopropyl-4-iodo-1H-pyrazole with 3,4-dihydro-2H-pyran (DHP) and catalytic p-TsOH to form the THP-protected intermediate.
-
Coupling:
-
Catalyst:
or (5 mol%). -
Base:
or (2-3 equiv). -
Solvent: Dioxane/Water (4:[2]1) at 90°C.
-
Partner: Aryl boronic acid (
).
-
-
Deprotection: Acidic hydrolysis (HCl/MeOH) removes the THP group to yield the final 4-aryl-3-cyclopropyl-1H-pyrazole.
B. Medicinal Chemistry Significance[5][6][7][8]
-
Metabolic Stability: The cyclopropyl group resists CYP450-mediated hydroxylation better than an isopropyl or ethyl group.
-
Kinase Selectivity: The 3-cyclopropyl group fills the hydrophobic pocket (gatekeeper region) in many ATP-competitive kinase inhibitors.
-
CB1 Antagonism: Diaryl-pyrazole derivatives with cyclopropyl substituents have shown high affinity for the Cannabinoid Type 1 (CB1) receptor, useful in metabolic disorder research.[5]
References
-
Synthesis of 4-Iodopyrazoles via Electrophilic Cyclization & Iodination. ResearchGate. Retrieved from
-
Regioselective Synthesis of 4-Iodopyrazoles using CAN/I2. National Institutes of Health (NIH). Retrieved from
-
Suzuki-Miyaura Coupling of 4-Iodopyrazoles. Organic Chemistry Portal. Retrieved from
-
Chemical Identity & CAS Data. BLD Pharm. Retrieved from
-
Cyclopropyl-Pyrazole Derivatives as CB1 Antagonists. PubMed. Retrieved from
Sources
- 1. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
